![molecular formula C21H22O5 B7772755 (1e,4e)-1,5-Bis(2,3-dimethoxyphenyl)-penta-1,4-dien-3-one](/img/structure/B7772755.png)
(1e,4e)-1,5-Bis(2,3-dimethoxyphenyl)-penta-1,4-dien-3-one
Overview
Description
(1e,4e)-1,5-Bis(2,3-dimethoxyphenyl)-penta-1,4-dien-3-one is a useful research compound. Its molecular formula is C21H22O5 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochemical Properties: A study investigated the photochemical dimerization of a fluorinated dibenzylideneacetone derivative in chloroform solution, highlighting its potential in photochemical applications (Schwarzer & Weber, 2014).
Nonlinear Optical Properties: Research on bis-chalcone derivatives, including a study of their nonlinear optical parameters when doped in polymers, has shown promising applications in optical materials (Shettigar et al., 2006).
Solid-State Chemistry: A study on a new polymorph of bischalcone has revealed insights into the solid-state properties of these compounds, which could be relevant in material science (Ferreira et al., 2019).
Optical Limiting Materials: Investigations into the optical limiting behavior of certain dibenzylideneacetone derivatives suggest applications in protective optical devices (Santos et al., 2019).
Nanoparticle Synthesis: The synthesis of nanoparticles and rods from halophenyl derivatives of penta-1,4-dien-3-one indicates potential applications in nanotechnology (Kumar et al., 2016).
Antimalarial Activity: Compounds synthesized from dibenzalacetone have been tested for their heme polymerization inhibitory activity, indicating potential in antimalarial drug development (Ekawati et al., 2020).
Chemical Sensing: Chalcone derivatives have been studied for their application as chemosensors, particularly for detecting cyanide anions, which could have environmental and safety implications (Gupta et al., 2021).
Biological Activity: Research on derivatives of 1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one has demonstrated fungicidal and antitumor activities, suggesting potential applications in pharmaceuticals (Li, 2009).
properties
IUPAC Name |
(1E,4E)-1,5-bis(2,3-dimethoxyphenyl)penta-1,4-dien-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-23-18-9-5-7-15(20(18)25-3)11-13-17(22)14-12-16-8-6-10-19(24-2)21(16)26-4/h5-14H,1-4H3/b13-11+,14-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNRKPCFLXRJGN-PHEQNACWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C=CC2=C(C(=CC=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)/C=C/C2=C(C(=CC=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TrxR1-IN-B19 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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